1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H18ClNO5S and a molar mass of 347.81 g/mol This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a chlorinated ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the high-quality production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[(5-Fluoro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
- 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
- 1-[(5-Methyl-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
Comparison: Compared to its analogs, 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electronic and steric effects of the chlorine substituent can lead to differences in the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-2-21-12-4-3-11(15)9-13(12)22(19,20)16-7-5-10(6-8-16)14(17)18/h3-4,9-10H,2,5-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWQDHFGBTTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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